4,5-Diaminoimidazolidine-2-thione
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Overview
Description
4,5-Diaminoimidazolidine-2-thione is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diaminoimidazolidine-2-thione typically involves the reaction of thiourea with diamines under controlled conditions. One common method includes the condensation of thiourea with 1,2-diaminoethane in the presence of a suitable catalyst, such as hydrochloric acid, to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4,5-Diaminoimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols
Substitution: Various substituted imidazolidine derivatives
Scientific Research Applications
4,5-Diaminoimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interfere with cellular processes.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-diaminoimidazolidine-2-thione involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is primarily mediated through the sulfur atom in the thione group, which can form strong bonds with thiol groups in proteins .
Comparison with Similar Compounds
Imidazole-2-thione: Similar in structure but lacks the amino groups at positions 4 and 5.
Thiazolidine-2-thione: Contains a sulfur atom in the ring but has different substitution patterns.
Benzimidazole-2-thione: Contains a fused benzene ring, giving it different chemical properties.
Uniqueness: 4,5-Diaminoimidazolidine-2-thione is unique due to the presence of two amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
651059-03-9 |
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Molecular Formula |
C3H8N4S |
Molecular Weight |
132.19 g/mol |
IUPAC Name |
4,5-diaminoimidazolidine-2-thione |
InChI |
InChI=1S/C3H8N4S/c4-1-2(5)7-3(8)6-1/h1-2H,4-5H2,(H2,6,7,8) |
InChI Key |
AZGCPORXEASEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(NC(=S)N1)N)N |
Origin of Product |
United States |
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